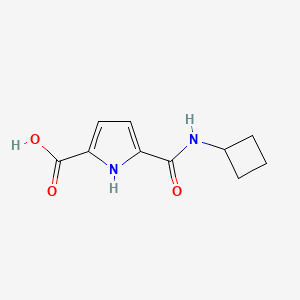

5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid

Beschreibung

5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-derived compound featuring a carboxylic acid group at position 2 and a cyclobutylcarbamoyl (-CONH-cyclobutyl) substituent at position 5 of the pyrrole ring. Its molecular formula is C₁₀H₁₃N₂O₃, with a molecular weight of 209.22 g/mol (calculated).

Eigenschaften

IUPAC Name |

5-(cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(11-6-2-1-3-6)7-4-5-8(12-7)10(14)15/h4-6,12H,1-3H2,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJGYTBKPFQGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of cyclobutylamine with pyrrole-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with advanced temperature and pressure control systems. The use of continuous flow chemistry can enhance the efficiency and yield of the production process, making it more suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of pyrrole-2,5-dicarboxylic acid.

Reduction: Reduction reactions can produce cyclobutylamine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent. Its structural analogs, particularly those containing pyrrole moieties, have been identified as effective inhibitors of bacterial growth. For instance, derivatives of pyrrole-2-carboxylic acid have shown promising activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Quorum Sensing Inhibition

A notable study demonstrated that pyrrole derivatives can act as quorum sensing inhibitors, which are crucial in managing bacterial infections characterized by biofilm formation. The compound PT22, closely related to 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid, was isolated from an endophytic fungus and exhibited significant inhibition of virulence factors in Pseudomonas aeruginosa. This compound not only reduced the production of pyocyanin and rhamnolipid but also inhibited biofilm formation without affecting bacterial growth. The combination of PT22 with traditional antibiotics like gentamycin enhanced their efficacy against resistant strains, suggesting a synergistic effect that could be harnessed in therapeutic applications .

Drug Development

The unique chemical structure of 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid makes it a candidate for further development into pharmaceutical agents. Its ability to interact with biological targets involved in disease pathways positions it as a valuable lead compound in drug discovery.

Biochemical Interactions

5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid also exhibits interesting biochemical interactions that can be explored for therapeutic applications. Its metabolites have been studied for their roles in various metabolic pathways, including amino acid metabolism. For example, pyrrole-2-carboxylate has been detected in urine samples following the administration of certain amino acids, indicating its potential involvement in metabolic disorders .

Summary Table of Applications

Wirkmechanismus

The mechanism by which 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, biological activities, and synthesis yields:

Physicochemical and Environmental Presence

- Environmental detection : Pyrrole derivatives like 1H-pyrrole-2-carboxylic acid and indole acetic acid are detected in microbial degradation samples at concentrations up to 0.32% of total compounds .

- Structural impact on solubility : The cyclobutylcarbamoyl group in the target compound likely increases hydrophobicity compared to polar substituents (e.g., -COOH or -NH₂), which may influence bioavailability.

Research Findings and Implications

- QS Inhibition: 1H-pyrrole-2-carboxylic acid suppresses QS genes (lasI, rhlI) in P.

- Synthetic Challenges : Chlorinated pyrroles (e.g., 4-chloro-5-methyl derivative) require optimized purification methods, underscoring the need for scalable synthetic routes for pyrrole-based drug candidates .

- Structural Diversity: Substitutions at position 5 (e.g., cyclobutylcarbamoyl, aminomethyl) demonstrate the scaffold’s adaptability for targeting diverse biological pathways .

Biologische Aktivität

5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article compiles research findings, case studies, and relevant data to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a cyclobutylcarbamoyl group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a pyrrole scaffold demonstrate potent activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 0.016 μg/mL, indicating strong efficacy against pathogens with low cytotoxicity .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid | M. tuberculosis | < 0.016 | > 64 |

| Pyrrole-2-carboxamide | M. smegmatis | < 0.016 | > 64 |

| Pyrrole-2-carboxaldehyde | E. coli | < 0.05 | > 50 |

Anti-inflammatory Effects

Pyrrole derivatives have also shown promise in reducing pro-inflammatory cytokine production. In vitro studies indicate that certain pyrrole compounds inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in anti-CD3-stimulated cultures, suggesting potential applications in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study investigating the effects of pyrrole derivatives on PBMCs revealed that specific compounds significantly inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses . This finding highlights the therapeutic potential of pyrrole-based compounds in managing inflammatory conditions.

The mechanism by which 5-(Cyclobutylcarbamoyl)-1H-pyrrole-2-carboxylic acid exerts its biological effects is primarily linked to its ability to interact with specific molecular targets involved in microbial resistance and inflammation. For example, the compound may inhibit enzymes critical for mycolic acid biosynthesis in Mycobacterium species, disrupting cell wall integrity and leading to cell death .

Research Findings

Recent studies have utilized structure-activity relationship (SAR) analyses to explore modifications of the pyrrole scaffold that enhance biological activity. For instance, substituents on the pyrrole ring can significantly influence both antimicrobial potency and toxicity profiles .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Bulky substituents | Increased potency against TB |

| Electron-withdrawing groups | Decreased activity |

| Aromatic substitutions | Variable effects depending on position |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.